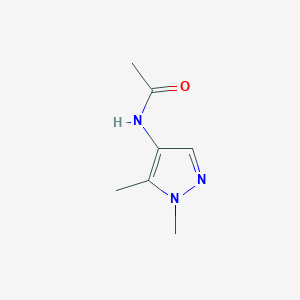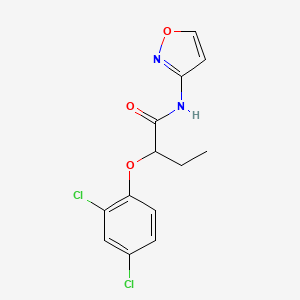
2-(2,4-dichlorophenoxy)-N-(1,2-oxazol-3-yl)butanamide
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-(1,2-oxazol-3-yl)butanamide is a synthetic organic compound that belongs to the class of phenoxy herbicides. These compounds are commonly used in agriculture to control broadleaf weeds. The presence of the dichlorophenoxy group suggests it may have herbicidal properties, while the oxazole ring indicates potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(1,2-oxazol-3-yl)butanamide typically involves the following steps:
Formation of 2,4-dichlorophenoxyacetic acid: This can be achieved by chlorinating phenoxyacetic acid.
Coupling with butanoyl chloride: The 2,4-dichlorophenoxyacetic acid is then reacted with butanoyl chloride in the presence of a base to form the corresponding amide.
Introduction of the oxazole ring: The final step involves the cyclization of the intermediate with an appropriate oxazole precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using similar steps but optimized for yield and efficiency. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the oxazole ring.
Reduction: Reduction reactions could target the carbonyl group in the amide linkage.
Substitution: The dichlorophenoxy group may undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, amines.
Major Products
Oxidation products: Oxidized derivatives of the oxazole ring.
Reduction products: Reduced amide derivatives.
Substitution products: Substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-(2,4-dichlorophenoxy)-N-(1,2-oxazol-3-yl)butanamide may have applications in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying herbicidal mechanisms.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the formulation of herbicides and pesticides.
Mecanismo De Acción
The mechanism of action for this compound likely involves the inhibition of specific enzymes or pathways in target organisms. The dichlorophenoxy group may interfere with plant growth hormones, while the oxazole ring could interact with biological targets at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Another common herbicide.
Dicamba (3,6-dichloro-2-methoxybenzoic acid): Used for broadleaf weed control.
Uniqueness
2-(2,4-dichlorophenoxy)-N-(1,2-oxazol-3-yl)butanamide is unique due to the presence of both the dichlorophenoxy and oxazole groups, which may confer distinct biological activities and herbicidal properties compared to other similar compounds.
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(1,2-oxazol-3-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O3/c1-2-10(13(18)16-12-5-6-19-17-12)20-11-4-3-8(14)7-9(11)15/h3-7,10H,2H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJHLXVLORTZSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NOC=C1)OC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


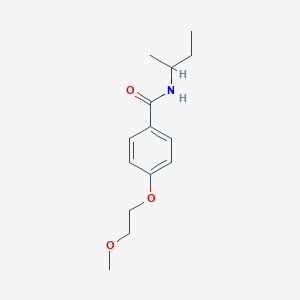
![2-methyl-1-[4-(1-pyrrolidinylmethyl)benzoyl]indoline](/img/structure/B4551113.png)
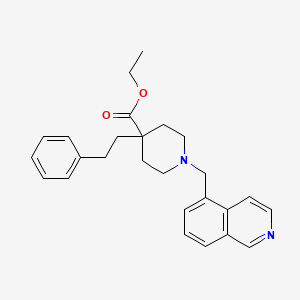
![4-{[(butylamino)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4551122.png)
![dimethyl [3-(2-furyl)-2-methyl-2-propen-1-ylidene]malonate](/img/structure/B4551128.png)
![N-(3-{[4-(acetylamino)benzoyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B4551134.png)
![4-methyl-N-{2-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4551144.png)
![1-(2-furoyl)-N-{2-[(propylamino)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B4551148.png)
![N-[3-(aminocarbonyl)phenyl]-3-methoxybenzamide](/img/structure/B4551155.png)
![2-[(4-methyl-6-phenoxy-2-pyrimidinyl)thio]acetamide](/img/structure/B4551156.png)
![2,2-dimethyl-1-[4-(4-methylpiperazine-1-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B4551162.png)
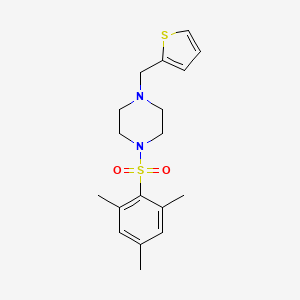
![diethyl [4-(4-morpholinyl)-2-butyn-1-yl]malonate](/img/structure/B4551196.png)
